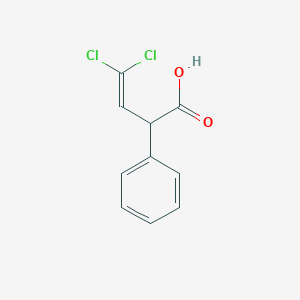

4,4-Dichloro-2-phenylbut-3-enoic acid

Description

Properties

IUPAC Name |

4,4-dichloro-2-phenylbut-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-6,8H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAQVKNLEMIPDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C=C(Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dichloro-2-phenylbut-3-enoic acid typically involves the chlorination of 2-phenylbut-3-enoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichloro-2-phenylbut-3-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce less chlorinated derivatives.

Scientific Research Applications

4,4-Dichloro-2-phenylbut-3-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4-Dichloro-2-phenylbut-3-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,4-Dichloro-2-phenylbut-3-enoic acid with compounds from the provided evidence, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Functional Group Analysis

- Chlorine vs. Hydroxyl Groups: The dichloro substituents in this compound enhance lipophilicity and electron-withdrawing effects compared to caffeic acid’s polar 3,4-dihydroxyphenyl group, which is critical for antioxidant activity .

- Aromatic Systems : The phenyl group in the target compound contrasts with JRD0518’s bicyclic tetrahydronaphthalen system, which could influence π-π stacking interactions in drug design .

Physicochemical Properties

- Acidity : The dichloro substitution likely increases acidity (lower pKa) relative to caffeic acid (pKa ~4.5) due to stronger electron withdrawal.

- Solubility : The hydrophobic chlorine and phenyl groups suggest lower aqueous solubility compared to caffeic acid, which is moderately soluble in water .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-Dichloro-2-phenylbut-3-enoic acid, considering regioselectivity and stereochemical outcomes?

- Methodological Answer : The synthesis of chlorinated enoic acids often employs Claisen-Schmidt condensation or cross-coupling reactions. For this compound, a plausible route involves:

- Step 1 : Substituted acetophenone derivatives (e.g., 4-chlorophenylacetone) as starting materials.

- Step 2 : Chlorination at the β-position using reagents like SOCl₂ or PCl₃ under controlled conditions to avoid over-chlorination.

- Step 3 : Stereoselective formation of the α,β-unsaturated acid via Knoevenagel condensation, optimized with catalysts (e.g., piperidine) and polar aprotic solvents (DMF or DMSO) to enhance yield .

- Critical Parameters : Temperature (60–80°C), reaction time (12–24 hrs), and inert atmosphere to prevent oxidation.

- Table : Hypothetical Comparison of Synthetic Routes

| Method | Yield (%) | Conditions | Key Challenges |

|---|---|---|---|

| Claisen-Schmidt | 65–75 | DMF, 70°C, 18 hrs | Regioselectivity control |

| Cross-Coupling | 50–60 | Pd(OAc)₂, 80°C, 24 hrs | Catalyst cost, side reactions |

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Multi-technique validation is essential:

- 1H/13C NMR : Confirm regiochemistry (e.g., double bond position at C3) and chlorine substitution patterns. For example, deshielded vinyl protons (~δ 6.5–7.5 ppm) and carbonyl carbons (~δ 170–175 ppm) .

- IR Spectroscopy : Detect carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680–1720 cm⁻¹).

- HPLC-MS : Assess purity (>95%) and molecular ion peaks ([M-H]⁻ at m/z ~243 for C₁₀H₇Cl₂O₂).

- Elemental Analysis : Validate Cl content (theoretical: ~29.1%) .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT calculations) predict the reactivity and regioselectivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Step 1 : Optimize molecular geometry using Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to model electron density distribution.

- Step 2 : Calculate Fukui indices to identify electrophilic sites (e.g., β-carbon of the α,β-unsaturated system) prone to nucleophilic attack .

- Step 3 : Simulate reaction pathways (e.g., Michael addition) to predict regioselectivity. For example, steric hindrance from the phenyl group may favor addition at the less substituted carbon.

- Validation : Compare computational results with experimental kinetics (e.g., pseudo-first-order rate constants) to refine models .

Q. What experimental strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Replication : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability .

- Structural Verification : Use X-ray crystallography or 2D-NMR (COSY, HSQC) to confirm derivative structures and rule out isomerization .

- Purity Assessment : Quantify impurities via GC-MS or HPLC; even 2% impurities (e.g., dichlorinated byproducts) can skew bioactivity results .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, t-tests) to aggregated data from multiple studies, adjusting for confounding variables like solvent choice (DMSO vs. ethanol) .

Notes on Evidence Utilization

- Synthetic Routes : Extrapolated from Claisen-Schmidt reactions in and palladium-catalyzed cross-coupling in .

- Analytical Techniques : Aligned with protocols in (statistical validation) and (spectroscopic standards).

- Computational Methods : Informed by mechanistic studies in and structural analysis in .

- Data Contradictions : Addressed via replication frameworks in and purity criteria in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.